Cas no 124467-20-5 (2-chloro-6-iodo-quinoline)

2-Chloro-6-iodo-quinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring both chloro and iodo substituents, enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The electron-withdrawing properties of the halogens improve electrophilic substitution selectivity, making it a valuable intermediate in medicinal chemistry for developing bioactive compounds. High purity grades ensure consistent performance in research applications. Stability under standard storage conditions and compatibility with common solvents further contribute to its practicality in laboratory settings. This compound is particularly useful for targeted modifications in quinoline-based drug discovery.
2-chloro-6-iodo-quinoline structure
2-chloro-6-iodo-quinoline structure
Product name:2-chloro-6-iodo-quinoline
CAS No:124467-20-5
MF:C9H5ClIN
MW:289.500173330307
MDL:MFCD04115269
CID:137019
PubChem ID:19898697

2-chloro-6-iodo-quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-iodoquinoline
    • 2-CHLORO-6-IODO-QUINOLINE
    • Quinoline,2-chloro-6-iodo-
    • Quinoline,2-chloro-6-iodo
    • Quinoline, 2-chloro-6-iodo-
    • SY238827
    • SCHEMBL1598979
    • DTXSID30601125
    • 124467-20-5
    • AS-30916
    • AM20120439
    • AB19838
    • AKOS013528005
    • UGLKNANWWDCXKD-UHFFFAOYSA-N
    • MFCD04115269
    • AC-9246
    • FT-0645771
    • CS-0132179
    • A14008
    • DB-011996
    • 6-Iodo-2-chloroquinoline
    • 2-chloro-6-iodo-quinoline
    • MDL: MFCD04115269
    • Inchi: InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
    • InChI Key: UGLKNANWWDCXKD-UHFFFAOYSA-N
    • SMILES: C1=CC(=NC2=CC=C(C=C12)I)Cl

Computed Properties

  • Exact Mass: 288.91600
  • Monoisotopic Mass: 288.91552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • PSA: 12.89000
  • LogP: 3.49280

2-chloro-6-iodo-quinoline Security Information

2-chloro-6-iodo-quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-chloro-6-iodo-quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C585783-100mg
2-Chloro-6-iodo-quinoline
124467-20-5
100mg
$ 65.00 2022-06-06
abcr
AB282771-1 g
2-Chloro-6-iodo-quinoline, 97%; .
124467-20-5 97%
1g
€204.40 2023-01-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C31090-100mg
2-Chloro-6-iodoquinoline
124467-20-5 97%
100mg
¥77.0 2023-09-08
TRC
C585783-50mg
2-Chloro-6-iodo-quinoline
124467-20-5
50mg
$ 50.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0918-1G
2-chloro-6-iodo-quinoline
124467-20-5 95%
1g
¥ 957.00 2023-04-05
Alichem
A189005515-5g
2-Chloro-6-iodoquinoline
124467-20-5 97%
5g
$436.10 2023-09-03
abcr
AB282771-250 mg
2-Chloro-6-iodo-quinoline, 97%; .
124467-20-5 97%
250MG
€130.70 2023-01-24
eNovation Chemicals LLC
Y1008150-25g
2-Chloro-6-iodo-quinoline
124467-20-5 95%
25g
$1780 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0006-5g
2-Chloro-6-iodo-quinoline
124467-20-5 97%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0006-500mg
2-Chloro-6-iodo-quinoline
124467-20-5 97%
500mg
746.28CNY 2021-05-08

2-chloro-6-iodo-quinoline Related Literature

Additional information on 2-chloro-6-iodo-quinoline

Introduction to 2-Chloro-6-Iodo-Quinoline (CAS No. 124467-20-5)

2-Chloro-6-iodo-quinoline (CAS No. 124467-20-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique substitution pattern, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The molecular structure of 2-chloro-6-iodo-quinoline consists of a quinoline ring with a chlorine atom at the 2-position and an iodine atom at the 6-position. This specific arrangement imparts unique chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.

Recent advancements in the field have highlighted the importance of 2-chloro-6-iodo-quinoline in drug discovery and development. One notable area of research involves its use as a scaffold for the synthesis of antiparasitic agents. Studies have shown that derivatives of this compound exhibit potent activity against various parasitic infections, including those caused by protozoan parasites such as Plasmodium falciparum, which is responsible for malaria.

In addition to its antiparasitic properties, 2-chloro-6-iodo-quinoline has been explored for its potential anticancer activities. Research has demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to interfere with key cellular processes, such as DNA replication and protein synthesis.

The synthetic versatility of 2-chloro-6-iodo-quinoline is another factor contributing to its significance in pharmaceutical research. The presence of both chlorine and iodine substituents provides multiple points for functionalization, allowing chemists to introduce a wide range of substituents to tailor the compound's properties for specific applications. For instance, the iodine atom can be readily replaced with other functional groups through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives with varying biological activities.

In the context of medicinal chemistry, 2-chloro-6-iodo-quinoline has been used as a starting material for the synthesis of compounds with improved pharmacological profiles. For example, researchers have developed novel quinoline-based derivatives that exhibit enhanced solubility, bioavailability, and metabolic stability compared to their parent compounds. These improvements are crucial for optimizing drug candidates for clinical trials and eventual therapeutic use.

Beyond its direct applications in drug discovery, 2-chloro-6-iodo-quinoline has also found utility as a probe molecule in biochemical assays. Its unique electronic properties make it suitable for fluorescence-based detection methods, allowing scientists to monitor biological processes in real-time with high sensitivity and specificity. This capability has been leveraged in various research areas, including cell signaling pathways and enzyme kinetics.

The environmental impact of compounds like 2-chloro-6-iodo-quinoline is another important consideration in their development and use. Researchers are actively investigating methods to synthesize these compounds using green chemistry principles, which aim to minimize waste generation and reduce environmental toxicity. Sustainable synthetic routes that employ catalytic processes and renewable starting materials are being explored to ensure that these valuable chemicals can be produced in an environmentally responsible manner.

In conclusion, 2-chloro-6-iodo-quinoline (CAS No. 124467-20-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for developing novel therapeutic agents and advancing our understanding of biological processes. As research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow further in the coming years.

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